molecular formula C23H31ClN4S B1193389 PAV-866

PAV-866

Cat. No.: B1193389
M. Wt: 431.04
InChI Key: YZQVFABHWVQLMJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

PAV-866 is a methylene blue-derived photosensitive benzothiazole dye with broad-spectrum antimicrobial and antiviral properties . Structurally, it shares similarities with methylene blue but exhibits enhanced antiviral activity against orthopoxviruses (OPXVs), including vaccinia virus (VACV), monkeypox virus (MPXV), cowpox virus (CPXV), and the newly identified Akhmeta virus . Its mechanism of action involves targeting host multiprotein complexes that facilitate viral capsid assembly, rather than directly inhibiting viral proteins . This host-targeted approach reduces the likelihood of viral resistance, a critical limitation of current OPXV therapies like tecovirimat (ST-246), which targets the viral F13L protein .

This compound demonstrates efficacy in both pre- and post-infection stages by inactivating viral particles prior to cellular entry, thereby inhibiting viral binding, fusion, and early gene expression . At non-cytotoxic concentrations (EC₅₀ = 1.97 μM), it reduces viral yield by >3 log units, outperforming DNA replication inhibitors like cytosine arabinoside (AraC) in vitro .

Properties

Molecular Formula

C23H31ClN4S

Molecular Weight

431.04

IUPAC Name

N-(7-(1,4-diazepan-1-yl)-1,9-diethyl-3H-phenothiazin-3-ylidene)-N-methylmethanaminium Chloride

InChI

InChI=1S/C23H31N4S.ClH/c1-5-16-12-18(26(3)4)14-20-22(16)25-23-17(6-2)13-19(15-21(23)28-20)27-10-7-8-24-9-11-27;/h12-15,24H,5-11H2,1-4H3;1H/q+1;/p-1

InChI Key

YZQVFABHWVQLMJ-UHFFFAOYSA-M

SMILES

C/[N+](C)=C1C=C(CC)C2=NC3=C(C=C(N4CCNCCC4)C=C3CC)SC2=C/1.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PAV866;  PAV 866;  PAV-866

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

PAV-866 belongs to a class of assembly modulators identified through cell-free protein synthesis and assembly (CFPSA) systems. Key analogues include:

Compound Target Viruses EC₅₀ (μM) Mechanism of Action Cytotoxicity (CC₅₀, μM)
This compound VACV, MPXV, CPXV, Akhmeta virus 1.97 Host multiprotein complex interaction >50
PAV-164 VACV, MPXV, CPXV, Akhmeta virus 0.29 Viral particle inactivation pre-entry >50
PAV-174 VACV, MPXV, CPXV 2.53 Inhibition of viral fusion and early genes >50
ST-246 VACV, MPXV 0.01* Viral F13L protein inhibition (membrane wrap) >100

*ST-246 data included for contrast.

Key Findings :

  • PAV-164 (a derivative of this compound) exhibits the highest potency (EC₅₀ = 0.29 μM) and completely inhibits viral binding at 5 μM .
  • PAV-174 reduces luciferase expression (a marker of early gene activity) by 90% at 1.67 μM, indicating its role in blocking viral entry .
  • Unlike ST-246, this compound derivatives retain efficacy against F13L-mutant strains due to their host-targeted mechanism .
Broad-Spectrum Activity

This compound and its derivatives demonstrate pan-orthopoxviral inhibition, with complete suppression of viral replication in VACV, MPXV, CPXV, and Akhmeta virus at 5 μM .

Mechanistic Advantages Over Existing Therapies
  • Low cytotoxicity : At effective concentrations (1–5 μM), this compound derivatives exhibit minimal cytotoxicity (CC₅₀ >50 μM), unlike AraC, which causes significant cellular damage at similar doses .
  • Resistance mitigation : By targeting host pathways, this compound derivatives avoid the resistance issues seen with ST-246, which loses efficacy against F13L mutants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PAV-866
Reactant of Route 2
PAV-866

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